

Spectroscopic Profile of 1,3-Dichloro-2-methylpropane: A Technical Guide

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Compound of Interest

Compound Name: **1,3-Dichloro-2-methylpropane**

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dichloro-2-methylpropane** (CAS No: 616-19-3), a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3-Dichloro-2-methylpropane**. Note that while experimental Mass Spectrometry and Infrared data are referenced, specific experimental Nuclear Magnetic Resonance data is not readily available in public databases. Therefore, the NMR data presented is based on established prediction models and should be considered as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **1,3-Dichloro-2-methylpropane**

| Protons | Chemical Shift (δ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|-----------|----------------------------------|--------------|---------------------------|
| H-1, H-1' | ~ 3.65 | Doublet | ~ 6.0 |
| H-2 | ~ 2.20 | Multiplet | - |
| H-3, H-3' | ~ 1.15 | Doublet | ~ 7.0 |

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1,3-Dichloro-2-methylpropane**

| Carbon | Chemical Shift (δ , ppm) |
|--------|----------------------------------|
| C-1 | ~ 50 |
| C-2 | ~ 40 |
| C-3 | ~ 18 |

Solvent: CDCl_3 , Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **1,3-Dichloro-2-methylpropane**

| Wavenumber (cm^{-1}) | Vibration Type | Functional Group |
|---------------------------------|----------------|---|
| 2960 - 2850 | C-H Stretch | Alkyl (CH , CH_2 , CH_3) |
| 1470 - 1430 | C-H Bend | Alkyl (CH_2) |
| 1385 - 1365 | C-H Bend | Alkyl (CH_3) |
| 800 - 600 | C-Cl Stretch | Halogenated Alkane |

Mass Spectrometry (MS)

Table 4: Prominent Mass Spectrometry Peaks for **1,3-Dichloro-2-methylpropane** [1]

| m/z | Relative Intensity | Proposed Fragment |
|----------|--------------------|---|
| 55 | 100% (Base Peak) | $[\text{C}_4\text{H}_7]^+$ |
| 41 | High | $[\text{C}_3\text{H}_5]^+$ |
| 90 | Moderate | $[\text{C}_4\text{H}_7\text{Cl}]^+$ (loss of Cl) |
| 126, 128 | Low | $[\text{M}]^+$, $[\text{M}+2]^+$ (Molecular Ion) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1,3-Dichloro-2-methylpropane** would be dissolved in deuterated chloroform (CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard. Both ^1H and ^{13}C NMR spectra would be acquired on a standard NMR spectrometer, for instance, a 400 MHz instrument. For ^1H NMR, a sufficient number of scans would be averaged to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence would be used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid **1,3-Dichloro-2-methylpropane** can be obtained using the neat liquid film method. A drop of the sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. The plates are then mounted in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm^{-1}). A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

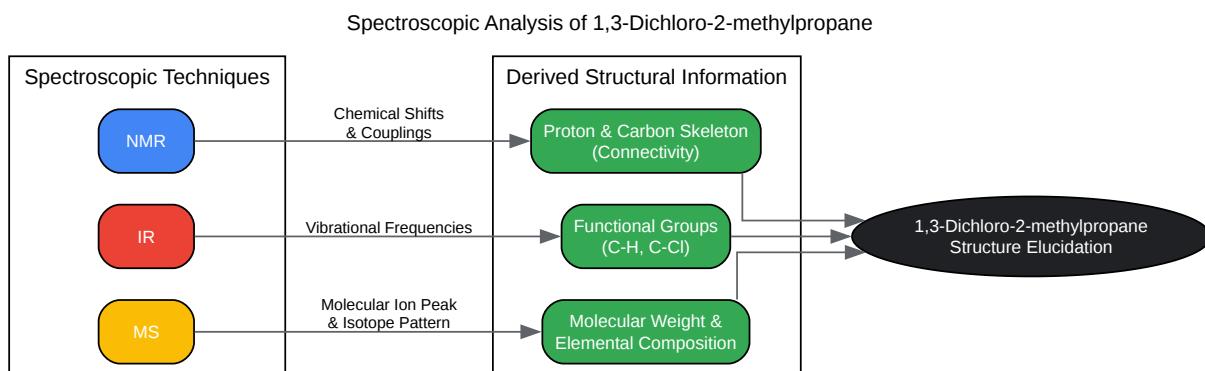
Mass Spectrometry (MS)

The mass spectrum is typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the volatile liquid sample is introduced into the

instrument, often via a gas chromatograph (GC-MS) for separation and purification. In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **1,3-Dichloro-2-methylpropane**.



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Caption: Workflow of structural elucidation using NMR, IR, and MS.

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References

- 1. 1,3-Dichloro-2-methylpropane | C₄H₈Cl₂ | CID 69218 - PubChem
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